physicochemical properties of 4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride
physicochemical properties of 4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride
Introduction: Contextualizing a Key Pharmaceutical Intermediate
4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride (CAS No: 63638-93-7) is a heterocyclic compound of significant interest within the pharmaceutical landscape. It is recognized primarily as a key intermediate in the synthesis of various therapeutic agents and is also known as a metabolite of the antipsychotic drug haloperidol and an impurity in the production of loperamide[1][2]. Its structural architecture, featuring a piperidine ring substituted with a hydroxyl group and a 4-chlorophenyl moiety, imparts a unique combination of polarity and rigidity, making its physicochemical characterization essential for researchers in drug discovery, process development, and quality control[3].
This guide provides a comprehensive analysis of the core physicochemical properties of its hydrochloride salt and its parent compound, 4-(4-chlorophenyl)piperidin-4-ol (CAS No: 39512-49-7). Understanding these characteristics is not merely an academic exercise; it is fundamental to predicting the compound's behavior in both biological and chemical systems, ensuring its purity, stability, and suitability for further synthetic transformations. We will delve into the causality behind experimental choices, providing a framework for its analytical validation.
I. Chemical Identity and Structural Elucidation
The foundational step in characterizing any chemical entity is to confirm its identity and structure. The hydrochloride salt provides improved handling and solubility characteristics compared to its free base form.
Molecular Structure:
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IUPAC Name: 4-(4-chlorophenyl)piperidin-4-ol;hydrochloride[4]
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Parent Compound IUPAC Name: 4-(4-chlorophenyl)piperidin-4-ol[1]
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Synonyms: 4-p-Chlorophenyl-4-hydroxypiperidine hydrochloride, CPHP hydrochloride[4]
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Parent Compound Synonyms: Haloperidol metabolite I, 4-(4-Chlorophenyl)-4-hydroxypiperidine, Loperamide Impurity C[1][2][3]
The structure combines a hydrophilic piperidinol core with a lipophilic chlorophenyl group, suggesting a specific solubility profile and potential for various intermolecular interactions.
II. Core Physicochemical Properties
A quantitative understanding of the compound's physical properties is critical for its purification, formulation, and storage. The data presented below is a synthesis of reported values, primarily for the parent compound, with distinctions made where possible for the hydrochloride salt.
| Property | Value (Hydrochloride Salt) | Value (Parent Compound) | Significance in Drug Development |
| CAS Number | 63638-93-7[4] | 39512-49-7[1][5] | Unique identifier for regulatory and tracking purposes. |
| Molecular Formula | C₁₁H₁₅Cl₂NO[4] | C₁₁H₁₄ClNO[3][5][6] | Determines molecular weight and elemental composition. |
| Molecular Weight | 248.15 g/mol [4] | 211.69 g/mol [1][7][8] | Crucial for stoichiometric calculations in synthesis and analysis. |
| Appearance | - | White to creamy-white crystalline powder[2][3] | A primary indicator of purity; deviations can suggest impurities. |
| Melting Point (°C) | Not explicitly reported | 137-140 (lit.)[2][5][8], 139-141[3], 141 | A sharp melting range indicates high purity. It is a critical parameter for quality control and formulation processes like hot-melt extrusion. |
| Boiling Point (°C) | - | 344.5 ± 42.0 at 760 mmHg (Predicted)[2][5] | Important for purification by distillation, though less relevant for a solid hydrochloride salt. |
| Water Solubility | Expected to be higher than parent | 340 mg/L at 20 °C[2][3] | Directly impacts bioavailability and formulation options. Hydrochloride salts are generally used to enhance the aqueous solubility of basic parent compounds. |
| Solubility in Organic Solvents | - | Soluble in Chloroform, Methanol[7]; modest solubility in ethanol, DMSO[3] | Essential for selecting appropriate solvents for synthesis, purification (recrystallization), and analytical sample preparation. |
| pKa | - | 13.92 ± 0.20 (Predicted)[2][3] | Governs the ionization state at different pH values, which affects solubility, membrane permeability, and receptor binding. |
| LogP (Octanol/Water Partition Coefficient) | - | 1.911 to 2.24 (Predicted)[3][9] | A measure of lipophilicity, which is a key determinant of a drug's pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion). |
III. Analytical Characterization Workflow
A multi-technique approach is required for the unambiguous confirmation of structure and purity. The following section outlines the standard analytical workflow for characterizing this compound.
Caption: Workflow for the physicochemical characterization of the target compound.
A. Spectroscopic Analysis: Unveiling the Molecular Structure
Spectroscopic techniques provide definitive evidence of the molecular structure by probing how the molecule interacts with electromagnetic radiation.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Expertise & Experience: NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, we expect to see distinct signals for the aromatic protons on the chlorophenyl ring, the aliphatic protons on the piperidine ring, and the exchangeable protons of the amine (NH) and hydroxyl (OH) groups. The hydrochloride form will show a downfield shift for the protons adjacent to the protonated nitrogen.
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Trustworthiness (Self-Validation): The integration of proton signals should correspond to the number of protons in that environment. Coupling patterns (splitting) between adjacent protons must be consistent with the proposed structure. ¹³C NMR should show the expected number of carbon signals, validating the carbon backbone.
Representative ¹H NMR Protocol:
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Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which is suitable for observing exchangeable protons)[10].
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Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
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Acquisition Parameters:
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Nucleus: ¹H
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Temperature: 298 K
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Sweep Width: -2 to 12 ppm
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Number of Scans: 16-32
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Relaxation Delay: 2-5 seconds
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Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm).
2. Fourier-Transform Infrared (FTIR) Spectroscopy
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Expertise & Experience: FTIR is used to identify the functional groups present in a molecule. For 4-(4-chlorophenyl)piperidin-4-ol, key vibrational bands are expected for the O-H stretch (a broad peak around 3200-3400 cm⁻¹), the N-H stretch (around 3300 cm⁻¹), C-H stretches (aliphatic and aromatic, 2850-3100 cm⁻¹), aromatic C=C bending (around 1500-1600 cm⁻¹), and the C-Cl stretch (around 1000-1100 cm⁻¹)[1]. For the hydrochloride salt, the N-H stretch will be shifted and broadened (appearing as N⁺-H) into the 2400-3200 cm⁻¹ region.
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Trustworthiness (Self-Validation): The presence of these characteristic absorption bands provides strong, confirmatory evidence for the key functional groups, corroborating the structure determined by NMR.
Representative FTIR (ATR) Protocol:
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Sample Preparation: Place a small amount of the crystalline powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
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Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.
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Acquisition Parameters:
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Spectral Range: 4000-400 cm⁻¹
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Resolution: 4 cm⁻¹
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Number of Scans: 32-64
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-
Data Processing: Perform a background scan (with a clean ATR crystal) and subtract it from the sample scan.
3. Mass Spectrometry (MS)
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Expertise & Experience: MS provides the exact molecular weight of the compound and offers structural information through fragmentation patterns. Electron Ionization (EI) is a common technique. The molecular ion peak (M⁺) for the parent compound would be expected at m/z 211/213, showing the characteristic 3:1 isotopic pattern for a single chlorine atom. Fragmentation would likely involve the loss of water or cleavage of the piperidine ring.
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Trustworthiness (Self-Validation): High-resolution mass spectrometry (HRMS) can determine the molecular weight to within a few parts per million, allowing for the unambiguous calculation of the molecular formula. The observed isotopic pattern must match the theoretical pattern for a compound containing one chlorine atom.
Representative GC-MS Protocol (for the parent compound):
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Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable volatile solvent like methanol or dichloromethane.
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Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source.
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GC Parameters:
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Column: Standard non-polar column (e.g., DB-5ms).
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Inlet Temperature: 250 °C.
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Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min.
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MS Parameters:
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Ionization Mode: Electron Ionization (EI) at 70 eV[1].
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Mass Range: m/z 40-400.
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B. Purity and Impurity Profiling
While spectroscopy confirms identity, chromatography is essential for determining purity.
1. Melting Point Determination
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Expertise & Experience: A sharp, well-defined melting point range (typically < 2 °C) is a strong indicator of high purity for a crystalline solid. Impurities tend to depress and broaden the melting range. The reported range of 137-141 °C suggests slight variations in purity or polymorphic form across different suppliers[2][3][5][8].
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Trustworthiness (Self-Validation): The result should be reproducible and consistent with reference values for a highly pure sample.
Representative Melting Point Protocol:
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Sample Preparation: Finely powder the dry crystalline sample. Pack a small amount into a capillary tube to a height of 2-3 mm.
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Instrumentation: Use a digital melting point apparatus.
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Measurement:
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Set a ramp rate of 1-2 °C per minute near the expected melting point.
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Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid.
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2. High-Performance Liquid Chromatography (HPLC)
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Expertise & Experience: HPLC is the gold standard for assessing the purity of pharmaceutical compounds and identifying any related impurities (e.g., precursors from synthesis or degradation products). A reverse-phase method would be suitable, where the nonpolar stationary phase separates the compound from more polar or less polar impurities.
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Trustworthiness (Self-Validation): A validated HPLC method should demonstrate specificity, linearity, accuracy, and precision. The main peak for a pure sample should account for >99% of the total integrated peak area.
Representative HPLC Protocol:
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Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 0.5 mg/mL).
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Instrumentation: A standard HPLC system with a UV detector.
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Chromatographic Conditions:
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Column: C18, 4.6 x 150 mm, 5 µm.
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Mobile Phase: A gradient of (A) 0.1% Formic Acid in Water and (B) Acetonitrile.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 220 nm.
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Injection Volume: 10 µL.
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IV. Safety, Handling, and Storage
Proper handling and storage are crucial to maintain the integrity and safety of the compound.
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Hazard Identification: The compound is harmful if swallowed and causes skin and serious eye irritation[11].
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Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection[3].
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Storage Conditions: Store in a well-sealed container in a dry, dark place at room temperature to prevent degradation[2][3][11].
V. Conclusion and Future Directions
4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride is a well-characterized molecule whose physicochemical properties are vital to its application in pharmaceutical synthesis. The analytical workflow described herein, combining spectroscopic and chromatographic techniques, provides a robust framework for its identification, purity assessment, and quality control. Future research could focus on a more detailed solid-state characterization, including polymorphism and hygroscopicity studies of the hydrochloride salt, to further optimize its handling and formulation in drug development processes. As a key building block, a thorough understanding of these foundational properties ensures its reliable use in creating next-generation therapeutics.
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